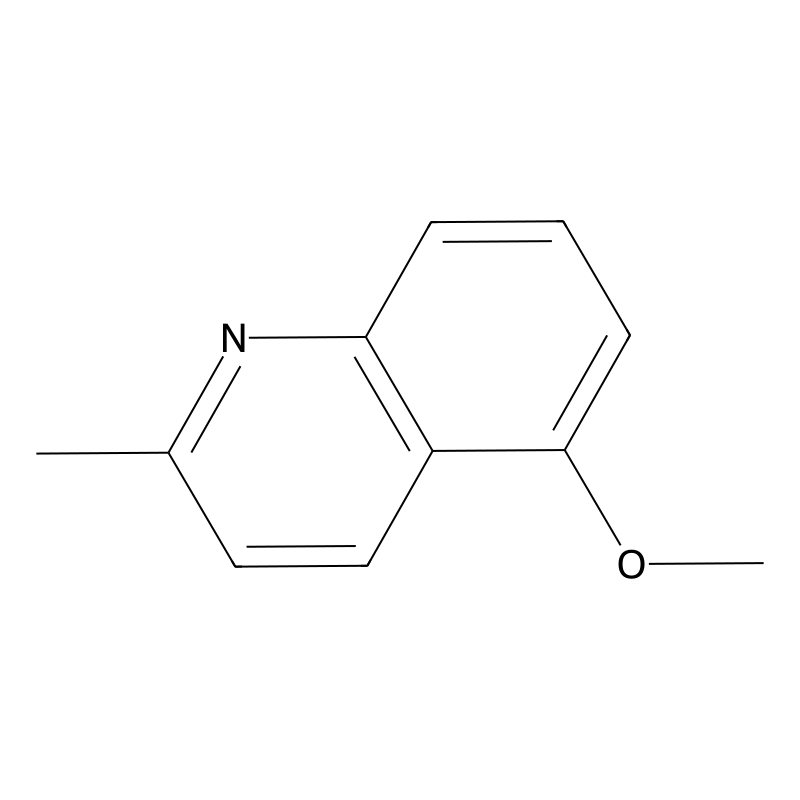

5-Methoxy-2-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some examples of scientific research involving methoxy-methylquinoline derivatives:

- Antimalarial properties: Some methoxy-methylquinoline derivatives have been investigated for their potential to kill malaria parasites. Source: Malaria Journal:

- Antitubercular properties: Studies have explored the potential of certain methoxy-methylquinoline derivatives to fight tuberculosis bacteria. Source: European Journal of Medicinal Chemistry:

5-Methoxy-2-methylquinoline is an organic compound with the molecular formula and a molecular weight of approximately 173.22 g/mol. It belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound features a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position of the quinoline structure. This configuration contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring, allowing for electrophilic substitutions at various positions.

- Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides, which may exhibit different biological activities.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures .

Research indicates that 5-Methoxy-2-methylquinoline exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains.

- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms of action.

- Antioxidant Activity: The presence of the methoxy group may contribute to its antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Several synthesis methods have been developed for 5-Methoxy-2-methylquinoline:

- Condensation Reaction: A common method involves the condensation of aniline derivatives with phenolic compounds in the presence of catalysts such as titanium dioxide nanoparticles under mild conditions. This method is noted for its efficiency and environmental friendliness .

- Photocatalytic Methods: Recent advancements include photocatalytic techniques utilizing titanium dioxide as a catalyst to facilitate the reaction under visible light, enhancing yield and reducing reaction times .

- Traditional Synthetic Routes: Older methods may involve multi-step processes starting from simpler aromatic compounds, though these are often less efficient than newer techniques .

5-Methoxy-2-methylquinoline has several applications:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Dyes and Pigments: The compound's vibrant color properties can be exploited in dye manufacturing.

- Material Science: Its unique chemical structure allows for incorporation into polymers or other materials, potentially enhancing their properties .

Interaction studies of 5-Methoxy-2-methylquinoline with various biological systems have revealed insights into its pharmacological profile:

- Protein Binding Studies: Investigations into how this compound binds to proteins can help predict its bioavailability and efficacy in therapeutic applications.

- Metabolic Pathway Analysis: Understanding how it is metabolized in biological systems can provide information on its safety and potential side effects .

Several compounds share structural similarities with 5-Methoxy-2-methylquinoline. Here are a few notable examples:

5-Methoxy-2-methylquinoline stands out due to its specific substitution pattern, which influences its reactivity and biological activities, making it a focus of ongoing research.